molecular formula C15H26O B14788126 10alpha-Eudesm-4-en-11-ol

10alpha-Eudesm-4-en-11-ol

Cat. No.: B14788126
M. Wt: 222.37 g/mol
InChI Key: WMOPMQRJLLIEJV-CVRLYYSRSA-N
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Description

. These compounds are characterized by a structure based on the eudesmane skeleton, which is a common framework in many natural products.

Preparation Methods

The synthesis of 10alpha-Eudesm-4-en-11-ol involves several steps, including annulation, cycloaddition, intramolecular cyclization reactions, and transformations of natural sesquiterpenes . One of the synthetic routes starts from enone 101, leading to the formation of diones 95 and 96. The trans-fused dione 95 can be transformed into the cis-fused dione 96 using trimethyl orthoformate and a catalytic amount of acid in methanol. This transformation allows full stereocontrol on the C-5 bridgehead position .

Chemical Reactions Analysis

10alpha-Eudesm-4-en-11-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 10alpha-Eudesm-4-en-11-ol involves its interaction with specific molecular targets and pathways. As a sesquiterpenoid, it can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12?,15-/m0/s1

InChI Key

WMOPMQRJLLIEJV-CVRLYYSRSA-N

Isomeric SMILES

CC1=C2CC(CC[C@@]2(CCC1)C)C(C)(C)O

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O

Origin of Product

United States

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